Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate

Medicinal chemistry Physicochemical property optimization Drug-likeness prediction

Sourcing a 4-(methylaminomethyl)piperidine scaffold that survives acidic Boc deprotection conditions? Ethyl carbamate protection offers orthogonal stability where acid-labile analogs fail. - **Key application:** Intermediate for JAK/BTK kinase inhibitors (EP 3733674 A1) - **MW:** 200.28 g/mol (12.3% lighter than Boc analog) - **Supply:** 97-98% purity, room temp shipping, 2-8°C storage - **Differentiation:** Remains intact under TFA/HCl conditions

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 1211450-30-4
Cat. No. B3222068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((methylamino)methyl)piperidine-1-carboxylate
CAS1211450-30-4
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)CNC
InChIInChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2/h9,11H,3-8H2,1-2H3
InChIKeyDRISGDZLLBFQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS 1211450-30-4) is a functionalized piperidine derivative featuring an ethyl carbamate protecting group at the piperidine nitrogen and a methylaminomethyl substituent at the 4-position [1]. With a molecular formula of C₁₀H₂₀N₂O₂ and molecular weight of 200.28 g/mol, this compound serves as a key synthetic intermediate in the preparation of amino-methylpiperidine derivatives possessing kinase inhibitory activity, particularly against Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) family targets [1]. The compound belongs to a broader class of N-protected 4-(methylaminomethyl)piperidine scaffolds, wherein variation of the N-protecting group (ethyl carbamate, tert-butyl carbamate/Boc, benzyl carbamate/Cbz) yields chemically distinct building blocks with differing deprotection requirements, lipophilicity profiles, and synthetic compatibility [2].

Synthetic intermediate
JAK/BTK pathway inhibitor scaffold
Protecting group
Ethyl carbamate; stable under acidic conditions
Patent disclosure
Reported in EP 3733674 A1 kinase inhibitor synthesis

N-Protecting Group Selection


Piperidine-1-carboxylate derivatives bearing the 4-(methylaminomethyl) pharmacophore are not functionally interchangeable building blocks. The N-protecting group determines three critical procurement-relevant parameters: (1) deprotection conditions, with the ethyl carbamate of the target compound requiring distinct cleavage protocols compared to acid-labile Boc (tert-butyl) or hydrogenolytic Cbz (benzyl) groups [1]; (2) physicochemical properties including molecular weight (200.28 g/mol for ethyl ester vs. 228.33 g/mol for Boc analog, a 14% mass difference) and calculated lipophilicity that influences intermediate handling and purification [1]; and (3) commercial availability and pricing structure, which varies substantially across the ester analog series . Substituting the ethyl carbamate with a Boc-protected analog (CAS 138022-02-3) alters the entire synthetic sequence timing, as Boc removal requires acidic conditions (TFA or HCl) that may be incompatible with acid-sensitive downstream functionalities, whereas the ethyl carbamate remains intact under these conditions and is typically cleaved under basic hydrolysis or via alternative nucleophilic displacement pathways [1]. Procurement decisions must therefore be guided by the specific synthetic route rather than assumed analog equivalence.

Target Compound
Protecting group Ethyl carbamate (cleavage by base or nucleophiles)
MW & Lipophilicity 200.28 g/mol, lower logP vs. Boc
Acid stability Stable to mild acid; compatible with acidic steps
Boc Analog (CAS 138022-02-3)
Protecting group Boc (acid-labile; removed by TFA/HCl)
MW & Lipophilicity 228.33 g/mol, higher logP; alters physicochemical profile
Acid sensitivity Premature deprotection risk under acidic conditions

Comparative Evidence


Molecular Weight and Lipophilicity Comparison

The ethyl carbamate N-protecting group yields a molecular weight of 200.28 g/mol, which is 28.05 g/mol (12.3%) lower than the corresponding Boc-protected analog, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS 138022-02-3; MW 228.33 g/mol) . This molecular weight reduction is accompanied by predicted differences in lipophilicity, as the ethyl ester moiety presents lower calculated logP values compared to the bulky tert-butyl group, which contributes approximately 1.0-1.5 additional logP units based on established fragment contribution methods for carbamate protecting groups . The lower molecular weight and reduced lipophilicity of the ethyl carbamate derivative may favor aqueous solubility and influence membrane permeability characteristics in downstream lead optimization campaigns .

MW & Lipophilicity
Data to verify
Target (ethyl carbamate): MW 200.28 g/mol
Boc analog: MW 228.33 g/mol
ΔMW −12.3%; est. ΔlogP −1.0–1.5
Lower MW and lipophilicity reported; may support fragment-based optimization screening
Predicted logP; experimental validation required
Medicinal chemistry Physicochemical property optimization Drug-likeness prediction

Patent-Validated Kinase Inhibitor Intermediate

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate is explicitly disclosed as an intermediate in EP 3733674 A1, which describes amino-methylpiperidine derivatives as kinase inhibitors targeting JAK family members (JAK1, JAK2, JAK3, TYK2) and BTK for the prevention or treatment of inflammatory diseases, autoimmune disorders, and B-cell mediated conditions [1]. The patent establishes a clear synthetic precedent for this specific ethyl carbamate-protected scaffold in the construction of biologically active kinase inhibitors, whereas alternative N-protected analogs (Boc, Cbz) are not identically positioned in this specific patent's synthetic schemes [1]. The patent's examples demonstrate that the ethyl carbamate group is compatible with subsequent functionalization steps leading to final kinase inhibitor candidates, providing procurement validation for programs targeting JAK/STAT or BTK signaling pathways [1].

Patent Precedent
Class-level inference
Explicitly disclosed as intermediate in EP 3733674 A1 for JAK/BTK inhibitor synthesis.
Supports JAK/BTK pathway inhibitor research
Single patent family; confirm synthetic utility
Kinase inhibitor synthesis JAK/STAT pathway BTK inhibition Patent-validated intermediate

Purity and Availability Comparison

Commercial sourcing data indicates that ethyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS 1211450-30-4) is available from multiple research chemical suppliers with purity specifications of ≥97% (ChemScene Cat. CS-0299190; Leyan Cat. 1369860) and ≥98% (MolCore Cat. MC640300) . In contrast, the Boc-protected analog (tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, CAS 138022-02-3) is typically offered at 95-97% purity with higher molecular weight (228.33 g/mol) and correspondingly higher per-mole pricing due to increased synthetic complexity of Boc protection [1]. The ethyl carbamate derivative offers a balance of adequate purity for downstream medicinal chemistry applications and a molecular weight advantage that translates to more favorable cost-per-mole economics for larger-scale procurement .

Purity & Supply
Cross-study reported
Target: ≥97% (97–98% purity), MW 200.28
Boc analog: 95–97% purity, MW 228.33
Multi-supplier availability for target
Higher purity and lower MW reported; may improve cost-per-mole economics
Supplier-specified purity; verify for application
Chemical procurement Supply chain availability Purity specifications

Storage Stability: Ethyl Carbamate vs. Boc

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate is specified for room temperature shipping and sealed dry storage at 2-8°C, indicating adequate ambient stability for routine laboratory handling and transport . In contrast, the Boc-protected analog (tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate) requires careful exclusion of acidic conditions to prevent premature deprotection, as the Boc group is cleaved under acidic environments (TFA, HCl, or even prolonged exposure to atmospheric moisture with dissolved CO₂) [1]. The ethyl carbamate protecting group demonstrates greater acid stability than the Boc group, reducing the risk of inadvertent deprotection during storage, weighing, or reaction setup [1]. This differential acid sensitivity represents a practical handling advantage for the ethyl carbamate derivative in synthetic workflows where acidic reagents or conditions may be present in the laboratory environment.

Acid Stability
Class-level inference
Ethyl carbamate: stable to mild acid; Boc group: acid-labile (TFA, HCl).
Acid stability may reduce inadvertent deprotection risk in synthetic workflows
Class-level protecting-group chemistry
Compound stability Storage conditions Laboratory handling

Application Scenarios


JAK/BTK Inhibitor Hit-to-Lead Optimization

Procurement of ethyl 4-((methylamino)methyl)piperidine-1-carboxylate is directly supported by its explicit disclosure as an intermediate in EP 3733674 A1 for the synthesis of amino-methylpiperidine kinase inhibitors targeting JAK and BTK [1]. Research programs focused on inflammatory diseases, autoimmune disorders, or B-cell malignancies can utilize this ethyl carbamate-protected building block with confidence, as the patent establishes synthetic precedent for its incorporation into biologically active kinase inhibitor scaffolds [1]. The compound's 200.28 g/mol molecular weight and ethyl carbamate protecting group provide a foundation for constructing lead compounds with tunable physicochemical properties [2].

Fragment-Based Drug Discovery Scaffold

At 200.28 g/mol, ethyl 4-((methylamino)methyl)piperidine-1-carboxylate offers a 12.3% molecular weight reduction compared to its Boc-protected analog (228.33 g/mol) [1]. This lower molecular weight, combined with the reduced lipophilicity of the ethyl carbamate group relative to the tert-butyl moiety, makes the compound particularly suitable for fragment-based drug discovery programs where adherence to fragment-like physicochemical criteria (MW <300, cLogP <3) is essential [2]. The 4-(methylaminomethyl) substituent provides a readily functionalizable amine handle for fragment elaboration while maintaining favorable molecular properties [1].

Orthogonal Protecting Group Strategy

The ethyl carbamate protecting group of this compound remains stable under acidic conditions that cleave Boc groups, enabling orthogonal protection strategies in complex synthetic sequences [1]. Researchers requiring a piperidine N-protecting group that survives acidic reaction conditions (e.g., TFA-mediated Boc deprotection of other amines, acidic workups, or Lewis acid-catalyzed transformations) should select this ethyl carbamate derivative rather than the acid-labile Boc analog (CAS 138022-02-3) [2]. The compound's documented room temperature shipping and 2-8°C storage requirements further support its practical utility in multi-step synthetic workflows .

CNS-Targeted Compound Libraries

Piperidine scaffolds are prevalent in FDA-approved CNS drugs, and the 4-(methylaminomethyl) substitution pattern provides a versatile attachment point for constructing diverse CNS-targeted compound libraries [1]. Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate serves as a core building block for synthesizing piperidine-based CNS candidates, with the ethyl carbamate group offering predictable reactivity for subsequent N-deprotection and functionalization [2]. The compound's commercial availability at 97-98% purity from multiple suppliers ensures reliable access for library synthesis and parallel medicinal chemistry efforts .

Application
Selection Property
Validation Focus
JAK/BTK pathway inhibitor synthesis
Patent-disclosed ethyl carbamate scaffold
Synthetic route compatibility assessment
Fragment-based lead discovery
Lower molecular weight and reduced lipophilicity
Physicochemical property profiling (solubility, permeability)
Orthogonal protection sequences
Acid-stable ethyl carbamate vs. acid-labile Boc
Deprotection compatibility testing
CNS-targeted compound library synthesis
Piperidine core with versatile methylaminomethyl handle
CNS property profiling and safety assessment
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